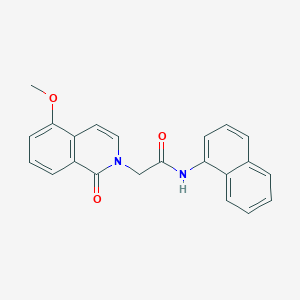![molecular formula C22H22F2N4O5S B2696481 N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide CAS No. 868983-70-4](/img/structure/B2696481.png)
N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide is a complex organic compound that features an indole moiety, a difluorophenyl group, and an oxazolidinone ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives: The compound could be used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Biological Studies: It might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly if it shows activity against specific biological targets.
Industry
Material Science: It might find applications in the development of new materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide likely involves multiple steps, including:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other methods.
Introduction of the Oxazolidinone Ring: This might involve cyclization reactions starting from appropriate amino alcohols.
Attachment of the Difluorophenyl Group: This step could involve sulfonylation reactions.
Final Coupling: The final step would involve coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production methods would need to be optimized for yield, purity, and cost-effectiveness. This might involve:
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification: Employing techniques like crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the indole moiety.
Reduction: Reduction reactions could be used to modify the oxazolidinone ring.
Substitution: Various substitution reactions could occur, particularly involving the difluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or sulfonyl chlorides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For example:
Molecular Targets: It might interact with enzymes, receptors, or other proteins.
Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-(2-(1H-indol-3-yl)ethyl)-N2-(methyl)oxalamide: A simpler analog without the difluorophenyl and oxazolidinone groups.
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide: A similar compound with a phenyl instead of a difluorophenyl group.
Uniqueness
Structural Complexity: The presence of multiple functional groups and rings makes it unique.
Potential Biological Activity: The combination of these groups might confer unique biological properties.
Eigenschaften
IUPAC Name |
N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O5S/c23-15-5-6-17(24)19(11-15)34(31,32)28-9-10-33-20(28)13-27-22(30)21(29)25-8-7-14-12-26-18-4-2-1-3-16(14)18/h1-6,11-12,20,26H,7-10,13H2,(H,25,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQPFMSRGRGXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
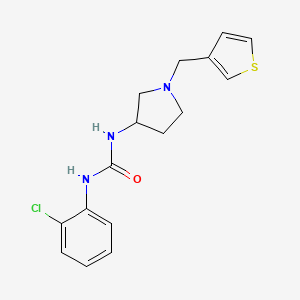

![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid](/img/structure/B2696402.png)
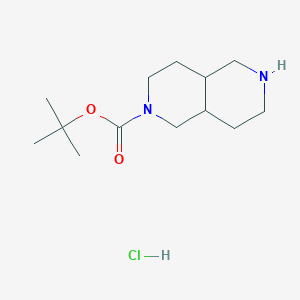
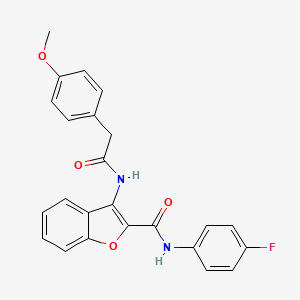
![5-{[(4-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2696407.png)
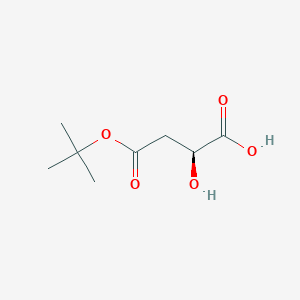
![4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2696412.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2696414.png)
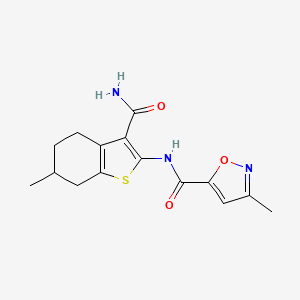


![ethyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2696419.png)
